Technical Monograph: 5-Phenylpent-4-enoic Acid
Technical Monograph: 5-Phenylpent-4-enoic Acid
The following technical guide is structured as a high-level monograph for researchers in organic synthesis and medicinal chemistry. It prioritizes experimental rigor, mechanistic insight, and verifiable data.
Chemical Properties, Synthesis, and Pharmaceutical Applications[1]
Executive Summary
5-Phenylpent-4-enoic acid (CAS: 28525-69-1 for E-isomer) is a bifunctional organic intermediate characterized by a terminal carboxylic acid and an internal styryl alkene. It serves as a critical scaffold in the synthesis of histone deacetylase (HDAC) inhibitors, suberoylanilide hydroxamic acid (SAHA) analogs, and stereochemically complex lactones via halolactonization. Its structural duality—combining a lipophilic phenyl tail with a polarizable alkene and a reactive carboxyl head—makes it an ideal probe for fatty acid oxidation metabolic studies and a versatile building block in asymmetric synthesis.
Physicochemical Profile
The compound exists primarily as the E (trans) isomer, which is thermodynamically favored. However, synthetic routes often yield E/Z mixtures requiring chromatographic separation.
Table 1: Key Chemical Identifiers and Properties
| Property | Data | Notes |
| IUPAC Name | (4E)-5-Phenylpent-4-enoic acid | Z-isomer (cis) is CAS 17920-83-1 (generic) |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| CAS Number | 28525-69-1 (E-isomer) | |
| Physical State | Crystalline Solid or Viscous Liquid | Pure E-isomer mp: 87–88 °C; Impure/Mixed isomers often appear as yellow oils. |
| Solubility | Soluble in EtOH, DMSO, CH₂Cl₂, THF | Sparingly soluble in water; soluble in aqueous base. |
| pKa | ~4.76 | Typical for aliphatic carboxylic acids. |
| Stability | Light Sensitive; Air Sensitive | Store under inert atmosphere (Ar/N₂) at -20°C. |
Synthetic Pathways: The Wittig Protocol[2]
The most robust synthesis of 5-phenylpent-4-enoic acid utilizes the Wittig reaction. This route offers modularity, allowing for the introduction of substituted phenyl rings if derivative libraries are required.
Mechanistic Rationale
The synthesis involves the coupling of a carboxy-functionalized phosphonium ylide with benzaldehyde.[1]
-
Reagent: (3-Carboxypropyl)triphenylphosphonium bromide.[2][1][3]
-
Base Selection: Sodium bis(trimethylsilyl)amide (NaHMDS) is preferred over n-BuLi for generating the ylide because it minimizes nucleophilic attack on the carboxyl group and allows for cleaner deprotonation at -78°C.
-
Stereoselectivity: While non-stabilized ylides typically favor Z-alkenes, the use of specific solvent conditions (THF/HMPA) or the Schlosser modification can promote E-selectivity. However, standard conditions often yield an E/Z mixture (typically 60:40 to 80:20), necessitating recrystallization or chromatography.
Experimental Protocol (Standardized)
Reagents:
-
(3-Carboxypropyl)triphenylphosphonium bromide (1.1 eq)[3]
-
Benzaldehyde (1.0 eq)
-
NaHMDS (2.2 eq, 1.0 M in THF)[3]
-
Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend (3-carboxypropyl)triphenylphosphonium bromide in anhydrous THF. Cool to 0°C.
-
Deprotonation: Add NaHMDS dropwise. The first equivalent deprotonates the carboxylic acid (forming the carboxylate), and the second equivalent forms the phosphorous ylide (orange/red color). Stir for 30–60 minutes.
-
Cooling: Lower the temperature to -78°C (dry ice/acetone bath) to control kinetic vs. thermodynamic product distribution.
-
Addition: Add benzaldehyde dropwise. Stir at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.
-
Quench & Workup: Quench with 1N HCl (acidify to pH ~2). Extract with Ethyl Acetate (3x).[2] The carboxylic acid product will partition into the organic layer.
-
Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient) to separate triphenylphosphine oxide byproduct and isolate the E-isomer.
Synthetic Workflow Visualization
Figure 1: Step-wise synthesis of 5-phenylpent-4-enoic acid via Wittig Olefination.
Chemical Reactivity & Functionalization[2][4][5]
The chemical utility of 5-phenylpent-4-enoic acid lies in the orthogonal reactivity of its alkene and carboxylic acid moieties.
Iodolactonization: Stereocontrolled Cyclization
This is the most critical reaction for medicinal chemistry applications. The reaction of the alkene with iodine initiates an intramolecular nucleophilic attack by the carboxylate oxygen.
-
Mechanism: The iodine coordinates to the alkene to form a cyclic iodonium ion. The carboxylate attacks the activated carbon from the back face (anti-addition).
-
Regioselectivity: 5-Exo-trig cyclization is favored according to Baldwin’s rules, yielding the
-lactone (dihydrofuran-2-one derivative). -
Product: 5-(Iodomethyl)-4-phenyl-dihydrofuran-2-one. This lactone contains two new stereocenters established relative to the alkene geometry.
Protocol Insight: Performing this reaction in a biphasic system (CH₂Cl₂/aq NaHCO₃) buffers the generated HI and drives the reaction to completion.
Metabolic Probe Activity (Fatty Acid Oxidation)
Analogous to 4-pentenoic acid, the 5-phenyl derivative acts as a "suicide substrate" or inhibitor for fatty acid oxidation enzymes.
-
Target: 3-Ketoacyl-CoA thiolase.[4]
-
Mechanism: Metabolic activation converts the acid to its CoA ester. The conjugated double bond (after initial
-oxidation steps) can form stable intermediates that sequester CoA or covalently modify the enzyme active site, effectively halting mitochondrial -oxidation.
Pharmaceutical Applications
HDAC Inhibitor Precursor
Histone Deacetylase (HDAC) inhibitors often feature a "Cap-Linker-Zinc Binding Group" pharmacophore.
-
Role: 5-Phenylpent-4-enoic acid serves as the Cap-Linker segment.
-
Transformation: The carboxylic acid is converted to a hydroxamic acid (-CONHOH) via coupling with hydroxylamine. The phenyl ring acts as the surface recognition cap, while the alkene provides rigid spacing to the zinc-binding hydroxamate.
Nematicidal & Antifungal Agents
Recent screens have identified phenyl-alkenoic acids as potent nematicides. The lipophilicity of the phenyl ring combined with the membrane-permeable acid group allows for effective penetration of nematode cuticles, disrupting metabolic regulation.
Biological Interaction Map
Figure 2: Primary biological and synthetic utility pathways.
References
-
Smolecule. (2023).[2] 5-Phenylpent-4-enoic acid: Chemical Properties and Applications. Retrieved from 2
-
BenchChem. (2023). Synthesis and Medicinal Chemistry of Phenyl-alkenoic Acids. Retrieved from 1
-
Organic Chemistry Portal. (2023). The Wittig Reaction: Mechanism and Stereoselectivity. Retrieved from 5[6]
-
National Institutes of Health (NIH). (2008). Highly stereoselective iodolactonization of 4,5-allenoic acids. PubMed.[4][7] Retrieved from 8
-
ChemBK. (2024). (E)-5-Phenylpent-4-enoic acid Physical Constants. Retrieved from 9
Sources
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- 3. 4-Pentenoic acid, 5-phenyl- synthesis - chemicalbook [chemicalbook.com]
- 4. Mechanism of inhibition of fatty acid oxidation by pent-4-enoic acid: 3-oxoacyl-coenzyme A thiolase as the possible site of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
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